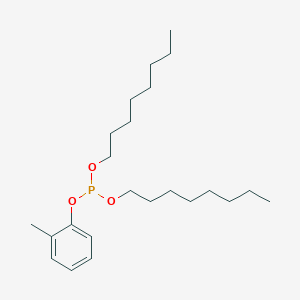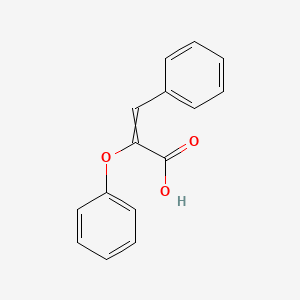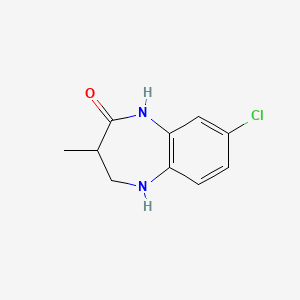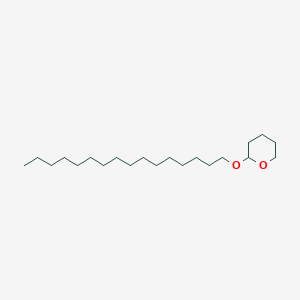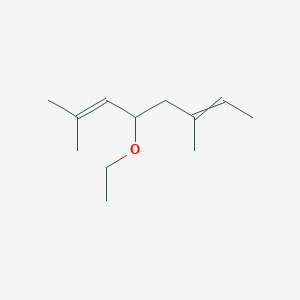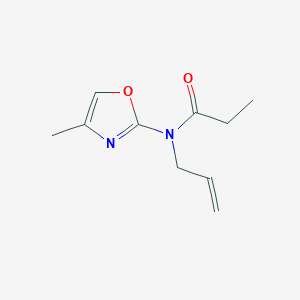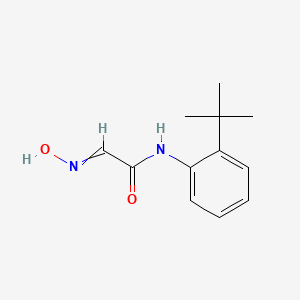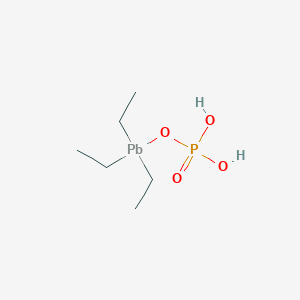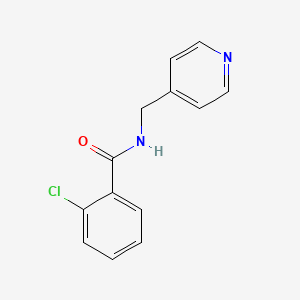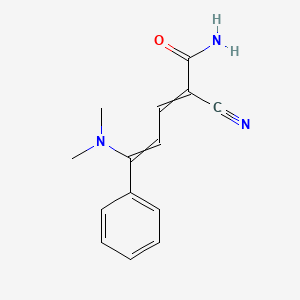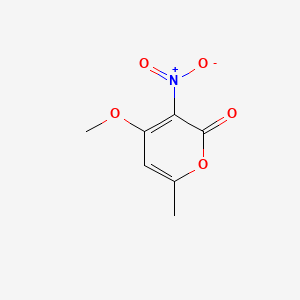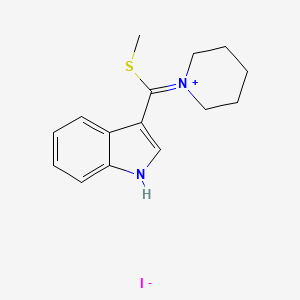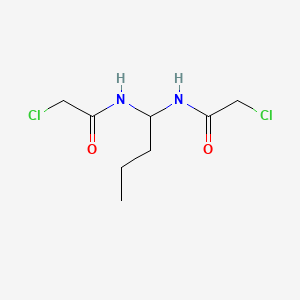
N,N'-(Butane-1,1-diyl)bis(2-chloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is an organic compound with the molecular formula C8H14Cl2N2O2 It is characterized by the presence of two chloroacetamide groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) typically involves the reaction of butane-1,1-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Nucleophilic substitution: The major products are N-substituted chloroacetamides.
Hydrolysis: The major products are butane-1,1-diamine and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a cross-linking agent in protein and peptide chemistry.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroacetamide groups can react with thiol and amine groups in proteins and peptides, leading to cross-linking and modification of their structure and function. This property is exploited in various applications, including drug development and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(2-chloroacetamide): Similar structure but with a different position of the chloroacetamide groups.
N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide): Contains a hydroxyl group, which imparts different chemical properties.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2-chloroacetamide) is unique due to its specific structure, which allows for selective reactions with nucleophiles. This makes it a valuable compound in synthetic chemistry and biomedical research .
Eigenschaften
CAS-Nummer |
58085-15-7 |
|---|---|
Molekularformel |
C8H14Cl2N2O2 |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
2-chloro-N-[1-[(2-chloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-2-3-6(11-7(13)4-9)12-8(14)5-10/h6H,2-5H2,1H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
JAOAJZGNERRJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NC(=O)CCl)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
